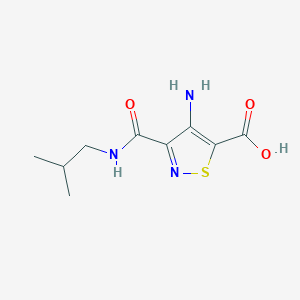

4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-3-(2-methylpropylcarbamoyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-4(2)3-11-8(13)6-5(10)7(9(14)15)16-12-6/h4H,3,10H2,1-2H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKNWYBDIAKLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

General Reactivity of Isoxazole and Isothiazole Derivatives

Isoxazole and isothiazole scaffolds exhibit diverse chemical behaviors due to their electron-deficient aromatic systems. Key observations from analogous compounds include:

-

Electrophilic Substitution : Bromination and nitration typically occur at the 4-position of isoxazoles under acidic conditions .

-

Nucleophilic Attack : The amino group in 5-amino-isoxazole derivatives participates in coupling reactions, such as peptide bond formation, when activated via carbodiimide reagents .

-

Hydrolysis : Carboxamide substituents on isothiazoles undergo hydrolysis to carboxylic acids under strong acidic (H₂SO₄/NaNO₂) or trifluoroacetic acid (TFA/NaNO₂) conditions .

Carboxylic Acid Derivatives

The carboxylic acid moiety in position 5 of isothiazoles can undergo standard derivatization:

-

Esterification : Methanol/sulfuric acid converts carboxylic acids to methyl esters .

-

Amide Formation : Coupling with amines (e.g., isobutylamine) using HATU or DCC yields carboxamides .

Amino Group Reactivity

The 4-amino group may engage in:

-

Acylation : Reaction with acyl chlorides or anhydrides to form ureido derivatives.

-

Diazo Coupling : Formation of azo dyes under diazotization conditions.

Comparative Data for Structurally Similar Compounds

Hypothetical Reaction Pathways for Target Compound

Based on analogous systems, the following reactions are plausible:

-

Hydrolysis of Carboxamide :

-

Peptide Bond Formation :

-

Bromination :

Research Gaps and Recommendations

No experimental studies on "4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid" were identified. Future work should prioritize:

-

Synthetic Optimization : Systematic screening of coupling reagents for carboxamide stability.

-

Spectroscopic Characterization : ¹H/¹³C NMR and HRMS analysis to confirm regiochemistry.

-

Biological Profiling : Evaluate antimicrobial or enzymatic inhibitory activity given the bioactivity of related scaffolds .

Scientific Research Applications

Biological Activities

4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid exhibits a range of biological activities, making it a candidate for therapeutic applications:

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 32 µg/mL | |

| Escherichia coli | MIC = 64 µg/mL | |

| Bacillus subtilis | MIC = 50 µg/mL |

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results:

| Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | Decrease in cell viability | IC50 = 15 µM | |

| HeLa (cervical cancer) | Moderate cytotoxicity | IC50 = 25 µM |

Anti-inflammatory Effects

Studies indicate that this compound may have anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory cytokines in vitro.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Study on Antimicrobial Activity (2024)

- Objective : To assess the efficacy against various bacterial strains.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity Evaluation (2023)

- Objective : To evaluate cytotoxic effects on human breast cancer cells.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer drug.

Inflammation Model Study (2025)

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels, supporting its role in inflammation modulation.

Mechanism of Action

The mechanism of action of 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in the Isothiazole Family

Key Observations :

- The trifluoromethylphenyl variant exhibits enhanced bioactivity due to the electron-withdrawing CF3 group, which improves binding affinity in enzyme inhibition .

Heterocyclic Variants Beyond Isothiazoles

Key Observations :

- Heterocycle Impact : Isoxazoles and thiazoles exhibit distinct electronic properties compared to isothiazoles. For example, isoxazoles are less prone to ring-opening reactions, enhancing their stability in biological systems .

- Functional Group Roles : The ethyl ester in the thiazole derivative improves solubility in organic solvents, whereas the carboxylic acid in the target compound enhances aqueous compatibility .

Biological Activity

4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid (CAS Number: 1112444-90-2) is a compound belonging to the isothiazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H13N3O3S

- Molecular Weight : 243.29 g/mol

- Structure : The compound features an isothiazole ring, an amino group, and a carbamoyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to act as an enzyme inhibitor or modulator, affecting metabolic pathways involved in disease processes. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic disorders.

- Receptor Modulation : It could interact with receptors that mediate cellular responses, such as those involved in immune reactions or cell proliferation.

Anticancer Potential

Isothiazole derivatives are being investigated for their anticancer properties. For example, some studies have demonstrated that thiazole compounds can induce apoptosis in cancer cells through oxidative stress mechanisms:

- Case Study : A derivative similar to 4-Amino-3-(isobutylcarbamoyl)isothiazole was shown to reduce tumor growth in animal models by modulating cell cycle progression and promoting apoptosis.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:

- Research Findings : In vitro studies have indicated that isothiazole derivatives can suppress the production of TNF-alpha and IL-6 in macrophages, suggesting a role in managing inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of isothiazole derivatives:

- Synthesis Studies : Research has explored various synthetic routes for producing this compound, highlighting methods that maximize yield and purity.

- Biological Evaluations : In vitro assays have been conducted to assess the compound's cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of isothiazole derivatives often involves cyclization of thioamide precursors or functionalization of preformed isothiazole rings. For example, diazomethane methylation of intermediates (e.g., 3-hydroxyisothiazoles) may yield mixed O- and N-methylated products, requiring chromatographic separation . Optimizing stoichiometry of carbamoylation reagents (e.g., isobutyl isocyanate) and reaction temperature (typically 0–25°C) can improve regioselectivity and minimize side reactions.

- Key Parameters : Monitor reaction progress via TLC or HPLC, and characterize products using /-NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability under varying storage conditions?

- Methodology : Use reversed-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the carbamoyl group) .

- Storage Recommendations : Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis, as suggested for structurally similar isothiazolecarboxylic acids .

Q. How does the solubility profile of this compound affect its applicability in biological assays?

- Methodology : Determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) via nephelometry or UV spectrophotometry. For low aqueous solubility (<1 mg/mL), employ co-solvents (e.g., cyclodextrins) or nanoformulation strategies .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the pharmacological activity of this compound across different experimental models?

- Case Study : If in vitro assays show potent GABA receptor modulation but in vivo studies lack efficacy, consider pharmacokinetic factors (e.g., blood-brain barrier penetration). Use LC-MS/MS to quantify brain-to-plasma ratios and metabolite profiling to identify inactive derivatives .

- Experimental Design : Include positive controls (e.g., gabapentin for GABA-related studies) and validate receptor binding via radioligand displacement assays .

Q. How can computational modeling guide the optimization of this compound’s bioactivity and metabolic stability?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GABA receptors). Use QSAR models to correlate substituent effects (e.g., isobutylcarbamoyl vs. trifluoromethyl groups) with ADMET properties .

- Validation : Synthesize analogs predicted to have improved metabolic stability (e.g., fluorinated derivatives) and test in microsomal assays .

Q. What are the critical impurities to monitor during synthesis, and how can they be quantified?

- Common Impurities : Unreacted isothiazole precursors, N-methylated byproducts, or hydrolyzed carboxylic acid derivatives.

- Analytical Workflow : Employ gradient HPLC with a C18 column and MS detection. Compare retention times and fragmentation patterns with reference standards .

Q. How does the compound’s regioselectivity in nucleophilic reactions impact its derivatization potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.